Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate
Overview
Description
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate is an organic compound with the molecular formula C16H21BO6. It is a derivative of isophthalic acid and contains a boronate ester group. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
It is known that this compound can be used as an intermediate in the synthesis of various other compounds .
Mode of Action
It is known to be involved in the Suzuki–Miyaura reaction, which is a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds .
Biochemical Pathways
As an intermediate, it is likely involved in various synthetic pathways depending on the final compound being synthesized .
Pharmacokinetics
As a synthetic intermediate, its pharmacokinetic properties would largely depend on the final compound it is used to produce .
Result of Action
As an intermediate, its effects would be seen in the properties of the final compound it is used to synthesize .
Action Environment
It is recommended to store the compound in a dark place, sealed, and at room temperature .
Biochemical Analysis
Biochemical Properties
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins that facilitate the formation of carbon-carbon bonds. For instance, it is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura cross-coupling reaction. This interaction involves the coordination of the boron atom in the compound with the palladium catalyst, leading to the formation of a reactive intermediate that facilitates the coupling reaction .
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. Its role in facilitating organic synthesis reactions suggests that it may influence cell function indirectly by enabling the synthesis of bioactive molecules. These bioactive molecules can impact cell signaling pathways, gene expression, and cellular metabolism. For example, compounds synthesized using this reagent may act as inhibitors or activators of specific enzymes, thereby modulating cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reactive intermediates in the presence of palladium catalysts. The boron atom in the compound coordinates with the palladium catalyst, forming a complex that facilitates the transfer of the organic group to the target molecule. This mechanism is crucial for the Suzuki-Miyaura cross-coupling reaction, which is widely used in the synthesis of pharmaceuticals and other bioactive compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard storage conditions, but it may degrade over time when exposed to light, moisture, or high temperatures. Long-term studies have shown that the compound retains its reactivity for extended periods when stored properly, but its efficacy may decrease if not handled correctly .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are limited. It is known that the compound can exhibit toxic effects at high doses. Threshold effects have been observed, where low doses may have minimal impact, but higher doses can lead to adverse effects such as organ toxicity or metabolic disturbances. Careful dosage optimization is essential to minimize these risks .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in organic synthesis. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. The compound itself is not metabolized extensively in biological systems, but the products of reactions involving this compound can enter various metabolic pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. It may also interact with binding proteins that influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it participates in biochemical reactions. The compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its activity and function can be influenced by the local cellular environment and the presence of interacting biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate can be synthesized through the esterification of 5-bromo-isophthalic acid with methanol, followed by a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction conditions typically involve heating the reactants in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.
Hydroboration: The addition of boron-hydrogen bonds to alkenes or alkynes.
Oxidation: Conversion of the boronate ester to a boronic acid or other oxidized forms.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bis(pinacolato)diboron: A reagent for borylation reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Resulting from the oxidation of the boronate ester.
Scientific Research Applications
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the creation of polymers and advanced materials.
Catalysis: Acts as a ligand or catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester
- 3,5-Dimethyl(benzenecarboxylate)-5-boronic acid pinacol ester
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate is unique due to its high reactivity and stability, making it an ideal reagent for cross-coupling reactions. Its boronate ester group provides versatility in various chemical transformations, distinguishing it from other similar compounds .
Biological Activity
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate (CAS No. 944392-68-1) is a boron-containing compound that has garnered attention in the field of medicinal chemistry and materials science. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₆H₂₁BO₆
- Molecular Weight : 320.15 g/mol
- Purity : >98% (GC)
- Physical State : Solid at room temperature
Synthesis
The compound is synthesized through a process known as Ir-catalyzed borylation of diethyl isophthalate. This method allows for the introduction of the boron moiety into the aromatic system, which is crucial for its biological activity. The reaction typically involves the use of iridium catalysts and boron reagents under controlled conditions to yield high-purity products .
Anticancer Properties
Recent studies have indicated that boron-containing compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce cytotoxic effects in various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer)
- IC50 Values :
These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.
The proposed mechanisms by which boron-containing compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Boron can interact with enzymes involved in cell signaling pathways.
- Cell Cycle Arrest : Compounds may induce cell cycle arrest at specific checkpoints.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death .
Case Study 1: Antibacterial Activity
In addition to anticancer properties, this compound has shown potential antibacterial activity. A study demonstrated its effectiveness against various strains of bacteria including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be effective against E. coli and E. faecalis, showcasing its broad-spectrum antibacterial potential .
Case Study 2: Drug Delivery Systems
Research has also explored the use of this compound in drug delivery systems (DDS). Its ability to form micelles and nanoparticles enhances the solubility and bioavailability of hydrophobic drugs. The pH-responsive nature of these systems allows for targeted release in acidic tumor microenvironments .
Comparative Analysis
Property | This compound | Other Boron Compounds |
---|---|---|
Molecular Weight | 320.15 g/mol | Varies |
Anticancer Activity (IC50) | HeLa: 226 µg/mL; A549: 242.52 µg/mL | Generally lower |
Antibacterial Activity | Effective against MRSA and other strains | Varies |
Drug Delivery Potential | High; forms micelles and nanoparticles | Moderate |
Properties
IUPAC Name |
dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO6/c1-15(2)16(3,4)23-17(22-15)12-8-10(13(18)20-5)7-11(9-12)14(19)21-6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSNWXAGFXHYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655144 | |
Record name | Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944392-68-1 | |
Record name | Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.